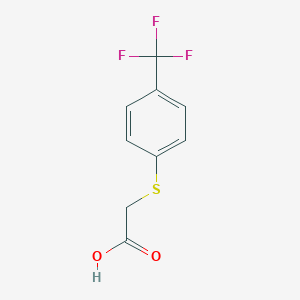

2-((4-(Trifluoromethyl)phenyl)thio)acetic acid

Description

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVVWIKWEHKYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 2-((4-(trifluoromethyl)phenyl)thio)acetic acid

CAS Number: 102582-93-4

This technical guide provides a comprehensive overview of 2-((4-(trifluoromethyl)phenyl)thio)acetic acid, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and potential applications, grounded in established scientific principles.

Introduction and Chemical Identity

This compound, registered under CAS number 102582-93-4, is a fluorinated aromatic thioether carboxylic acid.[1] Its molecular structure, featuring a trifluoromethyl group on the phenyl ring linked to an acetic acid moiety via a thioether bond, imparts unique physicochemical properties that are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the compound's lipophilicity and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.

Molecular Formula: C₉H₇F₃O₂S[1]

Molecular Weight: 236.21 g/mol [1]

Synthesis and Mechanistic Insights

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction. The underlying principle involves the displacement of a suitable leaving group on the aromatic ring by a thiol-containing nucleophile, followed by the introduction of the acetic acid moiety.

A common synthetic approach involves the reaction of 4-(trifluoromethyl)thiophenol with a haloacetic acid derivative, such as chloroacetic acid or bromoacetic acid, in the presence of a base. The base, typically a hydroxide or carbonate, deprotonates the thiol group, forming a more nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon of the haloacetic acid, displacing the halide and forming the desired thioether linkage.

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative):

-

Reaction Setup: To a solution of 4-(trifluoromethyl)thiophenol (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add a base such as sodium hydroxide (2 equivalents).

-

Nucleophilic Addition: While stirring, add a solution of chloroacetic acid (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The presence of the trifluoromethyl group significantly influences its acidity, lipophilicity, and solubility.

| Property | Value | Source |

| CAS Number | 102582-93-4 | [1] |

| Molecular Formula | C₉H₇F₃O₂S | [1] |

| Molecular Weight | 236.21 | [1] |

| Appearance | Solid | [1] |

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical Workflow:

Caption: A typical analytical workflow for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the acidic proton.

-

¹³C NMR spectroscopy will provide information on the carbon framework of the molecule.

-

¹⁹F NMR spectroscopy is particularly useful for confirming the presence and chemical environment of the trifluoromethyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can aid in structural confirmation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid) is typically employed.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activities. The trifluoromethylphenylthio moiety is a common pharmacophore in various drug discovery programs.

-

Pharmaceutical Research: This compound is a building block for the synthesis of potential therapeutic agents. The trifluoromethyl group can enhance drug-like properties such as metabolic stability and membrane permeability.[2] Derivatives of phenylthioacetic acids have been investigated for a range of biological activities.

-

Agrochemical Development: Similar to its role in pharmaceuticals, this intermediate can be used to create novel pesticides and herbicides. The fluorine-containing group can influence the efficacy and selectivity of the final product.

-

Materials Science: The unique electronic properties conferred by the trifluoromethyl and thioether groups make this compound a candidate for incorporation into advanced materials, although this application is less explored.

While specific biological activities of this compound itself are not extensively documented in publicly available literature, its structural motifs are present in compounds with reported antibacterial and other biological activities.[3] For instance, the trifluoromethylphenyl group is a key component in a number of approved drugs and clinical candidates.[4]

Conclusion

This compound is a valuable chemical entity with significant potential in the fields of drug discovery and agrochemical research. Its synthesis is achievable through established chemical transformations, and its structure can be readily characterized by standard analytical techniques. The strategic incorporation of the trifluoromethylphenylthioacetic acid scaffold into larger molecules offers a promising avenue for the development of novel compounds with enhanced biological properties. Further research into the direct biological activities of this compound and its derivatives is warranted to fully explore its therapeutic and commercial potential.

References

-

PubChem. 2-[[3-(Trifluoromethyl)phenyl]thio]acetic acid. [Link]

-

MDPI. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]

-

AIR Unimi. Continuous Flow Synthesis of α‐Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescope. [Link]

-

PLOS One. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. [Link]

-

Pharma Innovation. Fluorinated Pharmaceutical Intermediates. [Link]

-

ResearchGate. Specific Antidermatophytic Activity of Trifluoromethylthiolated Cinnamate Derivatives: A New Approach to the Therapy of Superficial Fungal Infections of the Skin. [Link]

-

ResearchGate. Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

- Google Patents. Preparation method 2,4,5-trifluorophenylacetic acid.

-

PubMed. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. [Link]

-

Pharma Innovation. Fluorinated Pharmaceutical Intermediates. [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

PubMed. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [Link]

Sources

An In-depth Technical Guide to 2-((4-(Trifluoromethyl)phenyl)thio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, and potential applications of 2-((4-(trifluoromethyl)phenyl)thio)acetic acid. The information is curated to be a valuable resource for professionals in chemical research and drug development.

Introduction and Chemical Identity

This compound, with the CAS number 104144-86-7, is an organosulfur and organofluorine compound.[1] Its structure is characterized by a phenyl ring substituted with a trifluoromethyl group at the para position, linked through a sulfur atom to an acetic acid moiety. The presence of the trifluoromethyl (-CF3) group is of particular interest in medicinal chemistry due to its profound effects on a molecule's physicochemical and biological properties.[2]

The trifluoromethyl group is a strong electron-withdrawing group and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] These properties make this compound a valuable building block in the synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some of these values are predicted, as extensive experimental data for this specific compound is not widely published.

| Property | Value | Source |

| Molecular Formula | C9H7F3O2S | |

| Molecular Weight | 236.21 g/mol | |

| CAS Number | 104144-86-7 | |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | 335.9±35.0 °C (Predicted) | |

| pKa | 3.29±0.10 (Predicted) | |

| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone; poorly soluble in water (predicted) | General knowledge |

Synthesis and Reactivity

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A plausible and efficient method involves the reaction of 4-(trifluoromethyl)thiophenol with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base.

Synthetic Pathway

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 2-((4-(trifluoromethyl)phenyl)thio)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-(trifluoromethyl)phenyl)thio)acetic acid is a fascinating organofluorine and organosulfur compound that stands at the intersection of medicinal chemistry, materials science, and synthetic organic chemistry. Its unique molecular architecture, featuring a trifluoromethyl-substituted aromatic ring linked to an acetic acid moiety via a thioether bridge, imparts a distinct set of physicochemical and biological properties. The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The thioether linkage provides conformational flexibility, while the carboxylic acid group offers a handle for further chemical modifications and interactions with biological systems.

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, drawing upon data from related compounds and established chemical principles.

Physicochemical Properties

| Property | Predicted/Inferred Value | Source/Basis |

| CAS Number | 102582-93-4 | Chemical Supplier Databases[1] |

| Molecular Formula | C₉H₇F₃O₂S | [2] |

| Molecular Weight | 236.21 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from related phenylacetic acids |

| Melting Point | Likely in the range of 100-130 °C | Based on isomers and related structures |

| Boiling Point | > 300 °C (Predicted) | Computational predictions |

| pKa | ~3.3 (Predicted) | Computational predictions for the carboxylic acid proton |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) | General solubility of carboxylic acids and aromatic compounds |

In-depth Molecular Structure Analysis

The molecular structure of this compound is key to its chemical behavior and biological activity. While a definitive crystal structure is not publicly available, we can deduce significant structural features through spectroscopic analysis of analogous compounds.

Spectroscopic Characterization (Inferred)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons: The protons on the trifluoromethyl-substituted phenyl ring would likely appear as two doublets in the downfield region (δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring. The electron-withdrawing nature of the trifluoromethyl group would shift these protons downfield.

-

Methylene Protons: The two protons of the methylene group (-S-CH₂-COOH) would appear as a singlet, typically in the range of δ 3.5-4.0 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group would be observed as a broad singlet at a variable chemical shift, usually downfield (δ 10-13 ppm), and its presence could be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon framework.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon would be found significantly downfield, typically in the range of δ 170-180 ppm.

-

Aromatic Carbons: The aromatic carbons would appear in the δ 110-150 ppm region. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the fluorine atoms.

-

Methylene Carbon: The methylene carbon adjacent to the sulfur atom would resonate in the δ 30-40 ppm range.

-

Trifluoromethyl Carbon: The carbon of the CF₃ group would appear as a quartet in the δ 120-130 ppm region with a large C-F coupling constant.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band between 1680 and 1720 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid.

-

C-F Stretches: Strong absorptions in the region of 1000-1350 cm⁻¹ would be indicative of the C-F stretching vibrations of the trifluoromethyl group.

-

C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ range could be attributed to the C-S stretching vibration.

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH) and potentially the cleavage of the C-S bond.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not widely published, a common and logical synthetic route would involve the nucleophilic substitution reaction between 4-(trifluoromethyl)thiophenol and a haloacetic acid or its ester, followed by hydrolysis if an ester is used.

General Synthetic Protocol

Reaction: 4-(trifluoromethyl)thiophenol + Bromoacetic acid → this compound

Step-by-Step Methodology:

-

Deprotonation of Thiophenol: 4-(trifluoromethyl)thiophenol is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF). A base, typically a non-nucleophilic one like sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the thiol, forming the more nucleophilic thiophenolate anion. The reaction is usually performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiophenolate.

-

Nucleophilic Substitution: A solution of bromoacetic acid or ethyl bromoacetate in the same solvent is added dropwise to the thiophenolate solution at room temperature or with gentle heating. The thiophenolate anion displaces the bromide ion in an Sₙ2 reaction to form the thioether linkage.

-

Work-up and Purification: After the reaction is complete (monitored by Thin Layer Chromatography), the reaction mixture is typically acidified with a dilute mineral acid (e.g., 1M HCl) to protonate the carboxylic acid and precipitate the product if it is insoluble in the aqueous phase. The crude product can then be extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and the solvent is evaporated.

-

Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Applications

The incorporation of the 4-(trifluoromethyl)phenylthio moiety into various molecular scaffolds has been explored in drug discovery for a range of therapeutic targets. While specific studies on this compound are limited, its structural features suggest potential for several biological activities.

-

Anti-inflammatory and Analgesic Agents: Phenylacetic acid derivatives are known to possess anti-inflammatory properties. The trifluoromethyl group can enhance the potency and pharmacokinetic profile of these agents. Related compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes.

-

Anticancer Activity: The trifluoromethyl group is often incorporated into anticancer drug candidates to improve their efficacy. Compounds containing this moiety have shown activity against various cancer cell lines.

-

Agrochemicals: The unique properties of fluorinated compounds make them valuable in the development of new pesticides and herbicides.[3]

-

Enzyme Inhibition: The carboxylic acid group can act as a key binding element to the active sites of various enzymes, while the trifluoromethylphenylthio group can provide specific hydrophobic and electronic interactions.

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with care in a laboratory setting.

-

Hazards: It is likely to be an irritant to the skin, eyes, and respiratory tract.

-

Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound with significant potential in various scientific fields, particularly in drug discovery and materials science. Its molecular structure, characterized by the presence of a trifluoromethyl group, a thioether linkage, and a carboxylic acid moiety, suggests a range of interesting physicochemical and biological properties. While detailed experimental data for this specific molecule is currently limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

- Google Patents. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

-

PubChem. 2-[[3-(Trifluoromethyl)phenyl]thio]acetic acid. Available at: [Link]

-

PubChem. GW-0742. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Available at: [Link]

-

Google Patents. Robertson et al. (45) Date of Patent. Available at: [Link]

- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

-

SciSpace. Synthesis method of 2,4,5-trifluorophenylacetic acid (2014). Available at: [Link]

- Google Patents. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.

-

Chemcasts. 2-[(4-Fluorophenyl)thio]acetic acid (CAS 332-51-4) Properties. Available at: [Link]

-

UOCHB. Table of Characteristic IR Absorptions. Available at: [Link]

- Google Patents. US4752616A - Arylthioalkylphenyl carboxylic acids, compositions containing same and method of use.

-

ResearchGate. (PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). Available at: [Link]

-

AIR Unimi. Continuous Flow Synthesis of α‐Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescope. Available at: [Link]

-

SpectraBase. 2-[(trifluoromethyl)thio]acetic acid 4-phenylbenzyl ester. Available at: [Link]

- Google Patents. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.

-

NIH. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

Thieme. 4. 13C NMR Spectroscopy. Available at: [Link]

-

NIST WebBook. Thioacetic acid. Available at: [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

-

ResearchGate. The crystal structure, Hirshfeld surface analysis and energy frameworks of 2-[2-(methoxycarbonyl)-3,6-bis(methoxymethoxy)phenyl]acetic acid. Available at: [Link]

-

NIST WebBook. Acetic acid. Available at: [Link]

-

PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Available at: [Link]

-

ResearchGate. (PDF) A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate. Available at: [Link]

-

PubChem. 2-((Phenylmethyl)thio)acetic acid. Available at: [Link]

-

ResearchGate. 13C NMR spectra of synthesized model compound 4f. Available at: [Link]

-

European Journal of Chemistry. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. Available at: [Link]

-

NIST WebBook. (Phenylthio)acetic acid, pent-2-en-4-ynyl ester. Available at: [Link]

-

NIST WebBook. Acetic acid, phenyl ester. Available at: [Link]

-

SpectraBase. 4-(Trifluoromethylthio)phenol, acetate. Available at: [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-((4-(Trifluoromethyl)phenyl)thio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-((4-(trifluoromethyl)phenyl)thio)acetic Acid

This compound is a vital organic compound characterized by a trifluoromethylphenyl group linked to an acetic acid moiety through a thioether bridge. This molecule serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. The presence of the trifluoromethyl (-CF3) group is particularly noteworthy as it can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final active ingredient. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and critical process considerations.

The core of this synthesis lies in a classic and robust nucleophilic substitution reaction, a cornerstone of organic chemistry for forming carbon-sulfur bonds.[1] Specifically, the synthesis is analogous to the Williamson ether synthesis, adapted for the formation of a thioether.[2][3][4][5]

Part 1: The Core Synthesis Pathway - A Mechanistic Overview

The most direct and widely employed method for synthesizing this compound involves the S-alkylation of 4-(trifluoromethyl)thiophenol with a haloacetic acid, typically chloroacetic acid or bromoacetic acid. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4][6]

The key steps of the mechanism are as follows:

-

Deprotonation of the Thiol: The synthesis commences with the deprotonation of the weakly acidic thiol group of 4-(trifluoromethyl)thiophenol. This is achieved using a suitable base, such as sodium hydroxide or potassium carbonate, to generate a highly nucleophilic thiolate anion. The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the thiol proton, facilitating this step.[1][7]

-

Nucleophilic Attack: The resulting 4-(trifluoromethyl)phenoxide anion then acts as a potent nucleophile. It attacks the electrophilic α-carbon of the haloacetic acid in a concerted, single-step reaction. This backside attack leads to the displacement of the halide leaving group and the formation of the desired carbon-sulfur bond, yielding the thioether product.[1]

Below is a visual representation of this synthetic pathway.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. youtube.com [youtube.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-((4-(trifluoromethyl)phenyl)thio)acetic Acid

Introduction: The Significance of the Trifluoromethylphenylthio Acetic Acid Scaffold

The 2-((4-(trifluoromethyl)phenyl)thio)acetic acid molecule is a valuable building block in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The thioacetic acid moiety provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

This guide provides a comprehensive overview of the primary starting materials and the core synthetic strategy for preparing this compound. It is intended for researchers, chemists, and process development professionals seeking a robust and logical approach to the synthesis of this important intermediate. We will delve into the synthesis of the key precursors and detail the pivotal reaction that unites them, providing both mechanistic insights and a practical, validated protocol.

Part 1: The Core Nucleophile - 4-(Trifluoromethyl)thiophenol

The primary and most critical starting material for this synthesis is 4-(trifluoromethyl)thiophenol. Its properties and the method of its preparation are foundational to the successful synthesis of the final product.

Physicochemical Properties and Role in Synthesis

4-(Trifluoromethyl)thiophenol (CAS No. 825-83-2) is a colorless to pale yellow liquid characterized by the pungent odor typical of thiols.[1] The presence of the strongly electron-withdrawing trifluoromethyl group on the phenyl ring significantly increases the acidity of the thiol proton (-SH) compared to unsubstituted thiophenol. This enhanced acidity facilitates the deprotonation of the thiol to form the corresponding thiophenolate anion, which is the active nucleophile in the core synthetic reaction.

| Property | Value | Source |

| CAS Number | 825-83-2 | [2][3] |

| Molecular Formula | C₇H₅F₃S | [3] |

| Molecular Weight | 178.17 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | [1][2] |

Synthesis of 4-(Trifluoromethyl)thiophenol

From a strategic standpoint, the synthesis of this compound begins with a reliable source of 4-(trifluoromethyl)thiophenol. While commercially available, understanding its synthesis is crucial for process development and cost analysis. A common and effective laboratory and industrial-scale synthesis involves a nucleophilic aromatic substitution (SNAr) reaction.

The logical pathway starts with a readily available substituted benzene and introduces the sulfur functionality.

This synthesis is typically achieved via the reaction of 1-bromo-4-(trifluoromethyl)benzene with a sulfur source like sodium hydrosulfide (NaSH) at elevated temperatures.[1] The electron-withdrawing nature of the -CF₃ group activates the aromatic ring towards nucleophilic attack, making this a viable pathway.

Part 2: The Electrophilic Partner - Haloacetic Acid Derivatives

The second key starting material provides the two-carbon acetic acid backbone. The choice of this reagent is critical for reaction efficiency and safety.

Common Reagents and Rationale for Selection

The reaction partner for the thiophenolate is an acetic acid molecule substituted with a good leaving group, typically a halogen. The most common choices are:

-

Bromoacetic Acid (or its esters, e.g., Ethyl Bromoacetate): Highly reactive due to the excellent leaving group ability of the bromide ion. This is often the preferred reagent for achieving high yields and faster reaction times.

-

Chloroacetic Acid (or its esters): More cost-effective than its bromo- counterpart, making it attractive for large-scale industrial production. However, it is less reactive, which may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times).

For the purpose of this guide, we will focus on the use of a bromo-substituted reagent due to its superior reactivity in this S-alkylation context. If the final product desired is the ester, starting with an ester like ethyl bromoacetate is the most direct route. If the carboxylic acid is the target, subsequent hydrolysis of the ester is required. A more direct, albeit potentially lower-yielding, route is to use bromoacetic acid directly.

Part 3: The Core Synthesis - Nucleophilic S-Alkylation

The formation of the C-S bond is the central event in this synthesis. It proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

Mechanistic Causality

-

Deprotonation: The synthesis is initiated by the deprotonation of 4-(trifluoromethyl)thiophenol using a suitable base. The enhanced acidity of the thiol proton allows for the use of moderate bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). This in situ generation of the potent 4-(trifluoromethyl)thiophenolate nucleophile is the critical first step.

-

Nucleophilic Attack: The generated thiophenolate anion attacks the electrophilic α-carbon of the haloacetic acid derivative.

-

Displacement: The attack results in the displacement of the halide leaving group (e.g., Br⁻), forming the new sulfur-carbon bond and yielding the desired product.

Self-Validating Experimental Protocol

The following protocol is a robust, field-proven method for the S-alkylation of thiols, adapted for this specific synthesis. The use of a simple base and solvent system makes it highly reproducible and scalable.

Objective: To synthesize Ethyl 2-((4-(trifluoromethyl)phenyl)thio)acetate.

Materials:

| Reagent | M.W. | Amount | Moles | Equiv. |

| 4-(Trifluoromethyl)thiophenol | 178.17 | 5.00 g | 28.1 mmol | 1.0 |

| Ethyl Bromoacetate | 167.00 | 4.92 g | 29.5 mmol | 1.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 5.82 g | 42.1 mmol | 1.5 |

| Acetone (Solvent) | - | 100 mL | - | - |

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)thiophenol (5.00 g, 28.1 mmol) and acetone (100 mL).

-

Base Addition: Add potassium carbonate (5.82 g, 42.1 mmol) to the solution. The suspension will turn cloudy. Stir vigorously for 15 minutes at room temperature to facilitate the formation of the potassium thiophenolate salt.

-

Electrophile Addition: Add ethyl bromoacetate (4.92 g, 29.5 mmol) dropwise to the stirring suspension over 10 minutes. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting thiophenol spot has been consumed.

-

Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium bromide byproduct and excess potassium carbonate through a pad of celite, washing the filter cake with a small amount of acetone.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting oil in ethyl acetate (100 mL). Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ethyl 2-((4-(trifluoromethyl)phenyl)thio)acetate, which can be purified further by vacuum distillation or column chromatography if necessary.

Subsequent Hydrolysis to the Carboxylic Acid:

-

Dissolve the crude ester in a mixture of ethanol (50 mL) and 2M aqueous sodium hydroxide (30 mL).

-

Stir the mixture at room temperature overnight or heat to 50°C for 2-3 hours until saponification is complete (monitored by TLC).

-

Cool the mixture in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2.

-

The desired product, this compound, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence starting from two key classes of materials: 4-(trifluoromethyl)thiophenol and a haloacetic acid derivative . The core of the synthesis is a robust and high-yielding S-alkylation reaction. By understanding the properties of the starting materials and the mechanistic basis of the reaction, researchers can confidently and efficiently produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-(Trifluoromethyl)thiophenol. Retrieved from [Link]

-

Wei, Z., Lou, Z., Ni, C., Zhang, W., & Hu, J. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications, 58(79), 10024-10027. Retrieved from [Link]

- Google Patents. (n.d.). US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.

-

SID. (n.d.). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-((4-(trifluoromethyl)phenyl)thio)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 2-((4-(trifluoromethyl)phenyl)thio)acetic acid. While direct, in-depth studies on this specific molecule are not extensively available in the public domain, this document synthesizes evidence from structurally related compounds to propose a plausible mechanistic framework. The primary hypothesized pathways involve the activation of Peroxisome Proliferator-Activated Receptors (PPARs), leading to significant modulation of lipid metabolism, and potential anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for future experimental validation.

Introduction and Chemical Properties

This compound is a synthetic organofluorine compound featuring a trifluoromethyl-substituted phenyl ring linked to an acetic acid moiety via a thioether bond. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, potentially improving bioavailability. The thioacetic acid functional group is a key feature in several biologically active molecules.

| Property | Value |

| Molecular Formula | C9H7F3O2S |

| Molecular Weight | 252.21 g/mol |

| CAS Number | 243977-23-3 |

Hypothesized Mechanism of Action: A Dual-Pronged Approach

Based on the pharmacological activities of structurally analogous compounds, a dual mechanism of action for this compound is proposed:

-

Modulation of Lipid Metabolism via PPAR Activation: The structural similarity to modified fatty acids suggests that this compound may act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs).

-

Anti-inflammatory Effects via COX Inhibition: The presence of the phenylacetic acid scaffold, common in non-steroidal anti-inflammatory drugs (NSAIDs), points towards a potential role as a cyclooxygenase (COX) inhibitor.

Deep Dive: PPAR Activation and Regulation of Lipid Metabolism

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[1] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.

The Rationale for PPAR Agonism

The synthetic fatty acid analogue, tetradecylthioacetic acid (TTA), which also contains a thioacetic acid moiety, is a known pan-agonist of PPARs with a preference for PPARα.[2][3] TTA has been shown to significantly lower plasma triacylglycerol levels and modulate HDL cholesterol.[2] Furthermore, various per- and polyfluoroalkyl substances (PFAS) have demonstrated the ability to activate both PPARα and PPARγ.[4][5] Given these precedents, it is highly probable that this compound also engages with PPARs.

Proposed Signaling Pathway

The proposed signaling pathway for this compound via PPAR activation is as follows:

Caption: Proposed PPARα signaling pathway for this compound.

Experimental Validation Protocol: PPAR Transactivation Assay

This protocol outlines a cell-based reporter assay to determine if this compound can activate PPARα and PPARγ.

Materials:

-

HEK293T cells

-

Expression plasmids for human PPARα-LBD and PPARγ-LBD fused to the GAL4 DNA-binding domain

-

GAL4-responsive luciferase reporter plasmid (pGL4.35)

-

Control plasmid (e.g., β-galactosidase expression vector)

-

Lipofectamine 3000

-

DMEM with 10% FBS

-

This compound (test compound)

-

GW7647 (PPARα agonist control)

-

Rosiglitazone (PPARγ agonist control)

-

Luciferase Assay System

-

Luminometer

Methodology:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Transfection: Co-transfect the cells with the PPAR-LBD expression plasmid, the luciferase reporter plasmid, and the control plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or control agonists. Incubate for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize luciferase activity to the control plasmid expression. Plot the fold induction of luciferase activity against the compound concentration to determine the EC50 value.

Deep Dive: Anti-inflammatory Action via COX Inhibition

The phenylacetic acid scaffold is a common structural motif in many NSAIDs that function by inhibiting COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

The Rationale for COX Inhibition

Derivatives of 2-phenylpropionic acid, which are structurally similar to the test compound, have been shown to inhibit cyclooxygenase.[6] Additionally, trifluoromethyl-containing thioxanthone analogues have demonstrated potent COX-2 inhibition.[7] These findings suggest that this compound may also possess COX inhibitory activity.

Proposed Mechanism of Inhibition

The proposed mechanism involves the binding of this compound to the active site of COX-1 and/or COX-2, thereby preventing the conversion of arachidonic acid to prostaglandin H2.

Caption: Proposed mechanism of COX inhibition by this compound.

Experimental Validation Protocol: COX-1/COX-2 Inhibition Assay

This protocol describes an in vitro assay to measure the inhibitory activity of the test compound against COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

-

This compound (test compound)

-

SC-560 (COX-1 selective inhibitor control)

-

Celecoxib (COX-2 selective inhibitor control)

-

Microplate reader

Methodology:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the provided assay buffer.

-

Compound Incubation: In a 96-well plate, add the enzyme, heme, and serial dilutions of the test compound or control inhibitors. Incubate for 10 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

-

Colorimetric Detection: After a 2-minute incubation, add a chromogen solution that reacts with the prostaglandin product to produce a colored compound.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value for both COX-1 and COX-2.

Synthesis and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for further investigation as a modulator of lipid metabolism and an anti-inflammatory agent. The dual-action potential makes it an intriguing molecule for drug discovery programs targeting metabolic and inflammatory disorders.

Future research should focus on:

-

In vivo studies: Evaluating the efficacy of the compound in animal models of dyslipidemia and inflammation.

-

Pharmacokinetic and toxicological profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) and safety profile of the compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogues to optimize potency and selectivity.

References

-

Beesoon, S., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PubMed. [Link][4][5]

-

Al-Warhi, T., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link][7]

-

Lauro, G., et al. (2015). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[[3-(Trifluoromethyl)phenyl]thio]acetic acid. PubChem. [Link]

-

Hulverson, M. A., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health. [Link]

-

Gao, Y., et al. (2023). Trifluoroacetate reduces plasma lipid levels and the development of atherosclerosis in mice. bioRxiv. [Link]

-

Bjørndal, B., et al. (2020). The PPAR pan-agonist tetradecylthioacetic acid promotes redistribution of plasma cholesterol towards large HDL. PubMed. [Link][2]

-

Kersten, S., & Stienstra, R. (2017). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PubMed Central. [Link][1]

-

Liaset, B., et al. (2009). Tetradecylthioacetic acid attenuates dyslipidaemia in male patients with type 2 diabetes mellitus, possibly by dual PPAR-alpha/delta activation and increased mitochondrial fatty acid oxidation. PubMed. [Link][3]

-

Kothari, S., et al. (2013). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed. [Link][6]

-

Li, Y., et al. (2019). PPAR-Mediated Toxicology and Applied Pharmacology. PubMed Central. [Link]

- Google Patents. (n.d.). US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.

-

National Center for Biotechnology Information. (n.d.). {4-[(Trifluoroacetyl)amino]phenyl}acetic acid. PubChem. [Link]

-

Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Friedrich, M. J., et al. (2013). Pigment epithelium-derived factor regulates lipid metabolism via adipose triglyceride lipase. PubMed. [Link]

-

Hunt, M. C., & Slettvet, J. R. (2017). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. Trends in Endocrinology & Metabolism. [Link]

-

Hunt, M. C., & Alexson, S. E. H. (2012). The emerging role of acyl-CoA thioesterases and acyltransferases in regulating peroxisomal lipid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

Sources

- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The PPAR pan-agonist tetradecylthioacetic acid promotes redistribution of plasma cholesterol towards large HDL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetradecylthioacetic acid attenuates dyslipidaemia in male patients with type 2 diabetes mellitus, possibly by dual PPAR-alpha/delta activation and increased mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Strategic Integration of Trifluoromethyl and Thioacetic Acid Moieties: A Technical Guide to Unlocking Novel Biological Activity

Introduction: A Synthesis of Potency and Versatility

In the landscape of modern drug discovery and agrochemical development, the strategic combination of privileged structural motifs is a cornerstone of innovation. This guide delves into the compelling rationale and emergent potential of a unique chemical class: trifluoromethyl-containing thioacetic acids and their derivatives. By uniting the potent electronic and metabolic advantages of the trifluoromethyl (CF₃) group with the versatile reactivity of the thioacetic acid scaffold, researchers can unlock a vast chemical space populated by molecules with significant, tunable biological activity.

The trifluoromethyl group is a well-established bioisostere for methyl groups and chlorine atoms, but its impact extends far beyond simple replacement.[1] Its intense electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[2] Introducing a CF₃ group can enhance metabolic stability by blocking oxidative pathways, increase binding affinity to biological targets through favorable electrostatic interactions, and improve membrane permeability, thereby boosting bioavailability.[2][3]

Thioacetic acid, in turn, serves as a premier synthetic handle for the introduction of sulfur-containing functionalities.[4] Its derivatives, particularly thioesters, are versatile intermediates that can be readily converted to thiols, thioethers, and other sulfur-containing heterocycles.[5] In the context of biologically active molecules, sulfur atoms often play a crucial role in target engagement, acting as hydrogen bond acceptors, participating in metal coordination within enzyme active sites, and contributing to overall molecular conformation.[6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, biological activities, and prospective applications of compounds derived from trifluoromethyl-containing thioacetic acids. We will explore the causal relationships behind their design and provide actionable experimental frameworks to empower further research and development in this promising area.

Core Rationale & Molecular Design Strategy

The central hypothesis underpinning the biological potential of trifluoromethyl-containing thioacetic acid derivatives is the synergistic interplay between the CF₃ group and the thioester linkage. This combination offers a powerful toolkit for medicinal and agricultural chemists.

The Trifluoromethyl Advantage

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation. This can significantly increase a compound's half-life.[2]

-

Enhanced Lipophilicity: The CF₃ group generally increases a molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to cross biological membranes and reach its target.[2]

-

Potent Inductive Effect: As a strong electron-withdrawing group, the CF₃ moiety can modulate the acidity or basicity of nearby functional groups, influencing ionization states and receptor interactions.[3]

-

Target Binding: The unique electronic and steric properties of the CF₃ group can lead to enhanced binding affinity and selectivity for protein targets.[2]

The Role of the Thioester and its Derivatives

-

Synthetic Versatility: Thioacetic acid allows for the facile introduction of a protected thiol group. This thioester can then be a precursor to a wide array of other functionalities.

-

Bioactivation Potential: In some contexts, thioesters can act as prodrugs, undergoing hydrolysis in vivo to release a free thiol, which may be the active form of the molecule.

-

Target Interaction: The resulting thiol or thioether can be critical for biological activity, for example, by chelating metal ions in metalloenzymes or forming covalent bonds with cysteine residues in target proteins.[6]

The logical workflow for exploiting this synergy is visualized below.

Caption: Workflow for designing biologically active compounds.

Synthesis Strategies

The synthesis of trifluoromethyl-containing thioacetic acid derivatives can be approached through several reliable routes, depending on the desired final structure and the available starting materials. A common and effective strategy involves the reaction of a trifluoromethyl-containing alkyl halide with a thioacetate salt, followed by derivatization.

Experimental Protocol: Synthesis of S-(2,2,2-Trifluoroethyl) Ethanethioate and Subsequent Amidation

This two-step protocol provides a general method for creating trifluoromethyl-containing thioamides, a class of compounds with potential antimicrobial and herbicidal activities.

Step 1: Synthesis of S-(2,2,2-Trifluoroethyl) Ethanethioate

-

Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium thioacetate (1.1 equivalents) to 100 mL of anhydrous acetone. Stir the suspension under a nitrogen atmosphere.

-

Addition of Trifluoroethyl Halide: To the stirring suspension, add 2,2,2-trifluoroethyl iodide (1.0 equivalent) dropwise via a syringe over 10 minutes. Causality Note: The use of an iodide leaving group enhances the rate of this Sₙ2 reaction compared to bromides or chlorides.

-

Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate mobile phase.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium iodide salt. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the crude product in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the target thioester as a clear oil. Confirm structure and purity using ¹H NMR, ¹⁹F NMR, and GC-MS.

Step 2: Synthesis of a Trifluoromethyl-Containing Thioamide

-

Reagent Preparation: In a sealed tube, dissolve the S-(2,2,2-trifluoroethyl) ethanethioate (1.0 equivalent) in 10 mL of a suitable solvent such as THF.

-

Amine Addition: Add the desired primary or secondary amine (e.g., aniline or a substituted aniline, 1.2 equivalents).

-

Reaction: Heat the mixture to 70°C and stir for 12-24 hours. The thioester is aminolyzed to form the corresponding thioamide. Self-Validating System Note: The progress can be monitored by the disappearance of the thioester spot and the appearance of a new, typically more polar, product spot on TLC.

-

Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure thioamide.

Caption: General synthesis of trifluoromethyl thioamides.

Survey of Biological Activities and Potential Applications

While research specifically focused on trifluoromethyl-containing thioacetic acids is emerging, the extensive literature on related compounds provides a strong predictive framework for their biological potential.

Antimicrobial and Antifungal Activity

The incorporation of trifluoromethyl groups into heterocyclic scaffolds is a proven strategy for developing potent antimicrobial agents.[7] Similarly, thio-compounds, including thioamides and thiazoles, often exhibit significant antibacterial and antifungal properties.[8]

-

Rationale: The CF₃ group can enhance the lipophilicity of the molecule, facilitating its passage through the complex cell walls of bacteria and fungi. The thioamide or resulting thiol group can interfere with essential metabolic processes, potentially by inhibiting key enzymes or disrupting cellular redox balance.

-

Evidence from Related Compounds: Studies on trifluoromethyl-1H-pyrazol-1-yl-thiazoles have shown inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] Other research on trifluoromethyl and trifluoromethoxy substituted chalcones demonstrated broad-spectrum antibacterial and antifungal activity.[10] Patent literature also describes numerous thio-compounds with fungicidal applications.[11][12]

-

Application: Derivatives of trifluoromethyl-containing thioacetic acids are promising candidates for development as novel antibiotics, particularly against drug-resistant bacterial strains, and as agricultural fungicides to protect crops from pathogenic fungi.[13]

| Compound Class | Target Organism(s) | Activity Range (MIC/IC₅₀) | Reference |

| Trifluoromethyl-1H-pyrazol-1-yl-thiazoles | S. aureus (MRSA) | MIC: 150 µg/mL | [9] |

| Trifluoromethyl-substituted Pyrazoles | Gram-positive bacteria | MIC: 0.78 - 3.12 µg/mL | [7] |

| Trifluoromethoxy-substituted Chalcones | C. albicans, A. niger | Potent activity | [10] |

Herbicidal and Plant Growth-Regulating Activity

The agrochemical industry has successfully commercialized numerous pesticides containing the trifluoromethylpyridine moiety.[14] The CF₃ group is a key component in herbicides that act as inhibitors of various plant enzymes.

-

Rationale: Trifluoromethyl-containing compounds can act as potent and selective herbicides by inhibiting essential plant biochemical pathways, such as amino acid synthesis (e.g., ALS inhibitors) or pigment production (e.g., PPO inhibitors).[15] The thioester or thioether linkage can contribute to the molecule's uptake, translocation, and binding affinity within the plant.

-

Evidence from Related Compounds: Phenylpyridine derivatives containing a trifluoromethylthio group have demonstrated significant herbicidal activity against various broadleaf weeds.[16] Patent literature is rich with examples of trifluoromethyl-containing heterocycles, such as pyridazinones and thiadiazoles, being developed as selective herbicides.[9][15][17] Furthermore, trifluoromethyl-containing auxin derivatives have been shown to act as potent plant growth regulators.[5][18]

-

Application: Trifluoromethyl thioacetate derivatives represent a promising scaffold for the discovery of new herbicides with novel modes of action, potentially helping to manage the growing problem of herbicide-resistant weeds.

Insecticidal Activity

The development of insecticides with novel modes of action is critical for effective pest management. The trifluoromethyl group is a common feature in modern insecticides.

-

Rationale: The neurotoxic effects of many insecticides are enhanced by the presence of a CF₃ group, which can improve the compound's interaction with insect ion channels or receptors.

-

Evidence from Related Compounds: Phthalic acid diamides and 2-pyrrolecarboxamides containing trifluoromethyl groups have been synthesized and shown to possess excellent larvicidal activity against pests like Plutella xylostella (diamondback moth).[1][19] These compounds often act by disrupting calcium homeostasis in insect muscle cells.

-

Application: By using trifluoromethyl-thioacetic acid as a building block, novel classes of insecticides could be developed. The thioester moiety could be elaborated into various heterocyclic systems known to be effective against a range of insect pests.

Therapeutic Potential: Enzyme Inhibition and Anti-inflammatory Effects

The strong electron-withdrawing nature of the trifluoromethyl group makes it an excellent component for designing enzyme inhibitors.

-

Rationale: A trifluoromethyl ketone is a potent, reversible inhibitor of serine and cysteine proteases, forming a stable hemiacetal or hemithioketal with the active site residue.[14] While a thioester is less electrophilic, it can still interact with or be processed by certain enzymes. Derivatives, such as those containing a thiol, can act as potent inhibitors of metalloenzymes.

-

Evidence from Related Compounds: Trifluoromethyl-containing analogues of captopril are extremely potent inhibitors of angiotensin-converting enzyme (ACE), with IC₅₀ values in the sub-nanomolar range.[20] Trifluoromethyl thioxanthene derivatives have been shown to be promising inhibitors of cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory benefits.[21]

-

Application: This class of compounds holds potential for the development of therapeutic agents for a range of diseases, including hypertension (via ACE inhibition), inflammation, and viral diseases (via protease inhibition).[20][22]

Conclusion and Future Perspectives

The strategic combination of the trifluoromethyl group and the thioacetic acid scaffold presents a fertile ground for the discovery of novel, biologically active molecules. The evidence from structurally related compounds strongly suggests that derivatives of trifluoromethyl-containing thioacetic acids are high-potential candidates for development as antimicrobials, herbicides, insecticides, and therapeutic enzyme inhibitors.

The synthetic versatility of the thioester functional group allows for the creation of large, diverse chemical libraries. High-throughput screening of these libraries against a wide range of biological targets is a logical and promising next step. As our understanding of structure-activity relationships in this chemical space grows, so too will our ability to rationally design next-generation pharmaceuticals and crop protection agents. The principles and protocols outlined in this guide serve as a foundational resource for researchers poised to explore this exciting frontier.

References

- Abreu, A. S., Leal, A. S., et al. (2020). Efficient Synthesis and Antimicrobial Activities of Long Alkyl Chain Trifluoromethyl-1H-Pyrazol-1-yl-thiazoles. Molecules.

-

Feng, M. L., Li, Y. F., et al. (2010). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Journal of Agricultural and Food Chemistry, 58(20), 10999-11006. [Link]

-

Li, Y., Zhang, P., et al. (2012). The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate. Bioorganic & Medicinal Chemistry Letters, 22(22), 6858-6861. [Link]

- Syngenta Participations AG. (2018). Herbicidal compounds.

-

Wang, M., et al. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 5988. [Link]

-

Kallam, R., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(9), 1546-1555. [Link]

-

Eswaran, S., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Pharmaceuticals, 13(11), 375. [Link]

-

Oka, M., et al. (2025). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 50(3), 64-73. [Link]

- Flufenacet. (n.d.). In Google Patents.

-

Duphar International Research B.V. (1987). New thio compounds having fungicidal activity. European Patent EP 0234622 A1. [Link]

-

Sham, H. L., et al. (1988). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. Journal of Medicinal Chemistry, 31(2), 284-295. [Link]

- Kato, M., et al. (2008). Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives.

-

Al-Majedy, Y. K., et al. (2025). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 30(8), 1597. [Link]

-

Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941-951. [Link]

- Jiangsu Qingyuan Nongguan Weed Control Co ltd. (2022). Herbicidal composition comprising 3-aryl-6-trifluoromethyl pyridazinol compound and application thereof.

-

Al-Majedy, Y. K., et al. (2025). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]

-

Mateu, N., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Multichem. (n.d.). Thioacetic acid Dealer and Distributor. Retrieved from [Link]

-

Wikipedia. (n.d.). Thioacetic acid. Retrieved from [Link]

- Synergistic antifungal compositions and methods thereof. (2017).

-

Chen, Y., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 18(22), 5862-5865. [Link]

-

Wang, Q., et al. (2021). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

-

El-Seedi, H. R., et al. (2022). Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. Molecules, 27(23), 8395. [Link]

- Antibacterial, antifungal and antiviral agent. (1998).

Sources

- 1. The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]

- 3. EP4532468A1 - Herbicidal derivatives - Google Patents [patents.google.com]

- 4. WO2014085419A1 - Engineering the production of a conformational variant of occidiofungin that has enhanced inhibitory activity against fungal species - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US5792793A - Antibacterial, antifungal and antiviral agent - Google Patents [patents.google.com]

- 9. US6376427B1 - Herbicidal compositions - Google Patents [patents.google.com]

- 10. CN104974065A - Method for preparing alpha-trifluoromethylthio-one - Google Patents [patents.google.com]

- 11. data.epo.org [data.epo.org]

- 12. CA2036228C - Industrial antifungal composition - Google Patents [patents.google.com]

- 13. WO2017216722A2 - Synergistic antifungal compositions and methods thereof - Google Patents [patents.google.com]

- 14. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN111820225B - Herbicidal composition comprising 3-aryl-6-trifluoromethyl pyridazinol compound and application thereof - Google Patents [patents.google.com]

- 16. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US9936701B2 - Herbicidal compounds - Google Patents [patents.google.com]

- 18. Design, synthesis, and insecticidal activities of novel thioether derivatives [ouci.dntb.gov.ua]

- 19. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. CN101229164A - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-((4-(trifluoromethyl)phenyl)thio)acetic acid: Synthesis, Properties, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-((4-(trifluoromethyl)phenyl)thio)acetic acid, a molecule of interest in medicinal chemistry. Drawing from established principles in organic synthesis and pharmacology, this document outlines a probable synthetic route, explores its physicochemical characteristics, and delves into its potential biological activities, with a particular focus on its hypothesized role as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist and its anti-inflammatory properties. While direct experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from closely related analogues to provide a robust framework for future research and development.

Chemical Identity and Properties

1.1. Core Structure and Key Features

This compound is a derivative of acetic acid featuring a thioether linkage to a 4-(trifluoromethyl)phenyl group. The presence of the trifluoromethyl (CF3) group is of particular significance, as this moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets.

1.2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of appropriate experimental conditions.

| Property | Value | Source |

| CAS Number | 102582-93-4 | [1][2][3] |

| Molecular Formula | C9H7F3O2S | [4][5] |

| Molecular Weight | 236.21 g/mol | [4][5] |

| IUPAC Name | 2-[[4-(Trifluoromethyl)phenyl]thio]acetic Acid | [1] |

Synthesis Pathway

2.1. Proposed Synthetic Scheme

The synthesis is anticipated to proceed via a straightforward SN2 reaction between 4-(trifluoromethyl)thiophenol and an α-haloacetic acid, such as bromoacetic acid, in the presence of a suitable base to deprotonate the thiol.

Caption: Proposed synthesis of this compound.

2.2. Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar arylthioacetic acids and should be optimized for this specific transformation.

-

Reaction Setup: To a solution of 4-(trifluoromethyl)thiophenol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF) in a round-bottom flask, add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq).

-

Nucleophilic Addition: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiophenolate salt.

-

Substitution Reaction: To the resulting mixture, add a solution of bromoacetic acid (1.0 eq) in the same solvent dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Potential Biological Activities and Mechanism of Action

Based on the structural characteristics of this compound, particularly the presence of the trifluoromethylphenyl moiety, it is hypothesized to exhibit biological activities related to the modulation of nuclear receptors and inflammatory pathways.

3.1. Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation.[6][7] Compounds with structures similar to the topic compound have been shown to act as PPAR agonists.

-

PPARα: Primarily expressed in the liver, kidney, heart, and muscle, PPARα is a key regulator of lipid metabolism. Activation of PPARα leads to a decrease in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[6][8]

-

PPARγ: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and is a target for insulin-sensitizing drugs.[6][9]

-

PPARδ (or β): Ubiquitously expressed, PPARδ is involved in fatty acid oxidation and energy homeostasis.[7]

3.1.1. Hypothesized Mechanism of Action

It is postulated that this compound may act as a PPAR agonist, potentially with pan-agonist activity across the different isoforms. The trifluoromethyl group can enhance binding to the ligand-binding domain of PPARs, leading to the recruitment of coactivator proteins and subsequent transcription of target genes.

Caption: Hypothesized PPAR agonist mechanism of action.

3.2. Anti-inflammatory Activity

The potential for this compound to act as an anti-inflammatory agent is supported by the known anti-inflammatory effects of PPAR agonists and other compounds containing the trifluoromethylphenyl scaffold.[10][11][12]

3.2.1. Hypothesized Mechanism of Action

The anti-inflammatory effects could be mediated through several mechanisms:

-

PPAR-mediated transrepression: Activated PPARs can interfere with the activity of pro-inflammatory transcription factors such as NF-κB, AP-1, and STATs, thereby downregulating the expression of inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).

-

Direct enzyme inhibition: It is also possible that the compound could directly inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).

Recommended Experimental Evaluation

To validate the hypothesized biological activities of this compound, a series of in vitro and in vivo studies are recommended.

4.1. In Vitro Assays

4.1.1. PPAR Activity Assay (Luciferase Reporter Assay)

This assay is a standard method to determine if a compound can activate PPARs.

-

Principle: Cells are co-transfected with a plasmid encoding a PPAR ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. Activation of the PPAR by the test compound leads to the expression of luciferase, which can be quantified.

-

Protocol:

-

Plate cells (e.g., HEK293T) in a 96-well plate.

-

Transfect cells with the appropriate PPAR-LBD and luciferase reporter plasmids.

-

After 24 hours, treat the cells with varying concentrations of this compound.

-

Incubate for another 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate EC50 values to determine the potency of the compound.

-

4.1.2. Anti-inflammatory Assay in Macrophages

This assay assesses the ability of the compound to suppress the inflammatory response in immune cells.

-

Principle: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO), prostaglandins (PGE2), and pro-inflammatory cytokines. The ability of the test compound to inhibit the production of these inflammatory mediators is measured.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL).

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Measure NO production using the Griess reagent.

-